molecular formula C18H10ClN3O3 B11059905 4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11059905
M. Wt: 351.7 g/mol
InChI Key: FXSAZBSTKUICDQ-VLGSPTGOSA-N
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Description

4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a chloro group, a nitro group, and two cyano groups

Preparation Methods

The synthesis of 4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 4-methylacetophenone with appropriate reagents to introduce the chloro and nitro groups, followed by further reactions to add the cyano groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile include:

Properties

Molecular Formula

C18H10ClN3O3

Molecular Weight

351.7 g/mol

IUPAC Name

4-[(E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H10ClN3O3/c1-11-2-4-12(5-3-11)18(19)16(10-23)15-6-13(8-20)14(9-21)7-17(15)22(24)25/h2-7,10H,1H3/b18-16-

InChI Key

FXSAZBSTKUICDQ-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C=O)/C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])/Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C=O)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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